molecular formula C14H19N5O2 B14033130 6,7-dimethoxy-N-(1-piperazinyl)-2-quinazolinamine

6,7-dimethoxy-N-(1-piperazinyl)-2-quinazolinamine

Cat. No.: B14033130
M. Wt: 289.33 g/mol
InChI Key: VYOFIWXUHWOWQO-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-N-(1-piperazinyl)-2-quinazolinamine is a chemical compound with the molecular formula C14H19N5O2. It is a derivative of quinazoline, a bicyclic compound that contains a benzene ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-N-(1-piperazinyl)-2-quinazolinamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinazoline and piperazine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate (K2CO3).

    Reaction Steps: The 6,7-dimethoxyquinazoline is reacted with piperazine under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-N-(1-piperazinyl)-2-quinazolinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dimethoxy-N-(1-piperazinyl)-2-quinazolinamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N-(1-piperazinyl)-2-quinazolinamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets specific enzymes and receptors involved in cell proliferation and survival.

    Pathways Involved: It can inhibit the activity of tyrosine kinases, which are enzymes that play a crucial role in the signaling pathways that regulate cell growth and division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-N-(1-piperazinyl)-2-quinazolinamine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit tyrosine kinases and induce apoptosis makes it a promising candidate for further development as an anti-cancer agent .

Properties

Molecular Formula

C14H19N5O2

Molecular Weight

289.33 g/mol

IUPAC Name

6,7-dimethoxy-N-piperazin-1-ylquinazolin-2-amine

InChI

InChI=1S/C14H19N5O2/c1-20-12-7-10-9-16-14(17-11(10)8-13(12)21-2)18-19-5-3-15-4-6-19/h7-9,15H,3-6H2,1-2H3,(H,16,17,18)

InChI Key

VYOFIWXUHWOWQO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=NC(=N2)NN3CCNCC3)OC

Origin of Product

United States

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